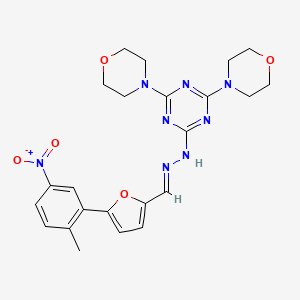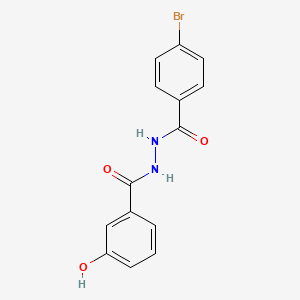sulfamoyl}phenyl)acetamide](/img/structure/B5887771.png)
N-(4-{[(furan-2-yl)methyl](methyl)sulfamoyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{(furan-2-yl)methylsulfamoyl}phenyl)acetamide is a synthetic organic compound that features a furan ring, a sulfonamide group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{(furan-2-yl)methylsulfamoyl}phenyl)acetamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: The sulfonamide group is introduced by reacting the furan derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the acetamide moiety: The final step involves the acylation of the sulfonamide derivative with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of N-(4-{(furan-2-yl)methylsulfamoyl}phenyl)acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{(furan-2-yl)methylsulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(4-{(furan-2-yl)methylsulfamoyl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound can be utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-{(furan-2-yl)methylsulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: This compound also features a sulfonamide group and an acetamide moiety but has a pyrimidine ring instead of a furan ring.
N-furan-2-ylmethyl-2-(4-methoxy-phenyl)-acetamide: This compound has a similar structure but with a methoxy group on the phenyl ring.
Uniqueness
N-(4-{(furan-2-yl)methylsulfamoyl}phenyl)acetamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and binding interactions. The combination of the furan ring with the sulfonamide and acetamide groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-[furan-2-ylmethyl(methyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-11(17)15-12-5-7-14(8-6-12)21(18,19)16(2)10-13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMUMGOIDGLZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5887693.png)
![N'-[(3,3-dimethylbutanoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5887702.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B5887708.png)
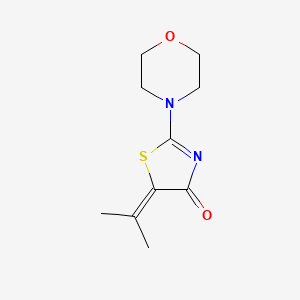
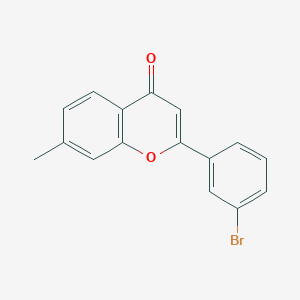

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)
![2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5887754.png)
![N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5887755.png)
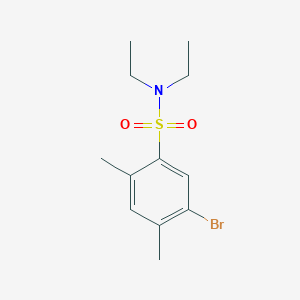
![1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE](/img/structure/B5887775.png)
![ethyl 5-acetyl-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887777.png)
